molecular formula C18H26ClNO3 B2479885 tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate CAS No. 1956370-85-6

tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B2479885
CAS No.: 1956370-85-6
M. Wt: 339.86
InChI Key: PNMQHMCDGRXMPK-HZPDHXFCSA-N
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Description

tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 3-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate typically involves the following steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring is prepared through a series of reactions, often starting from cyclohexanone.

    Introduction of the 3-chlorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexyl ring with 3-chlorobenzyl chloride.

    Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring or the benzyl group.

    Reduction: Reduction reactions can target the carbonyl groups or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or cyclohexyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,2S)-2-((3-fluorobenzyl)oxy)cyclohexyl)carbamate
  • tert-Butyl ((1S,2S)-2-((3-bromobenzyl)oxy)cyclohexyl)carbamate
  • tert-Butyl ((1S,2S)-2-((3-methylbenzyl)oxy)cyclohexyl)carbamate

Uniqueness

The uniqueness of tert-Butyl ((1S,2S)-2-((3-chlorobenzyl)oxy)cyclohexyl)carbamate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorobenzyl group, in particular, may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-9-4-5-10-16(15)22-12-13-7-6-8-14(19)11-13/h6-8,11,15-16H,4-5,9-10,12H2,1-3H3,(H,20,21)/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMQHMCDGRXMPK-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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